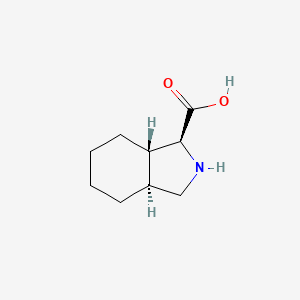
(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms, and specific stereochemistry denoted by (1S,3aS,7aS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-substituted anilines: This method involves the reaction of N-substituted anilines with suitable reagents to form the isoindole ring.
Hydrogenation: The octahydro structure can be achieved through hydrogenation of the isoindole ring using catalysts such as palladium on carbon under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1-carboxylic acids, while reduction may produce fully saturated isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1-carboxylicacid: Lacks the octahydro structure and specific stereochemistry.
2H-Isoindole-1-carboxylicacid: Differing in the position of the nitrogen atom within the ring.
1H-Isoindole-3-carboxylicacid: Substituted at a different position on the isoindole ring.
Uniqueness
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is unique due to its specific stereochemistry and octahydro structure, which may confer distinct chemical and biological properties compared to other isoindole derivatives.
Eigenschaften
CAS-Nummer |
811420-48-1 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
WSMBEQKQQASPPL-CSMHCCOUSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


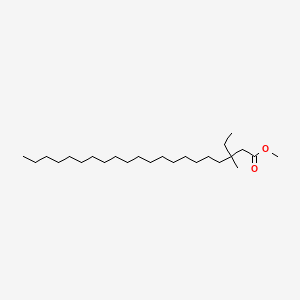
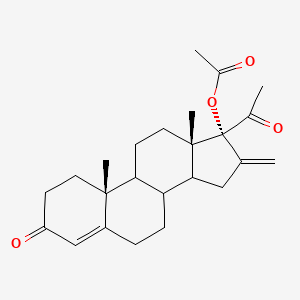
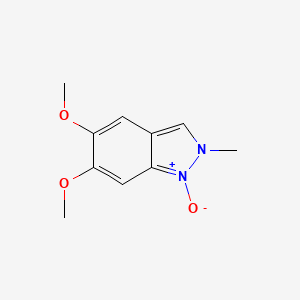
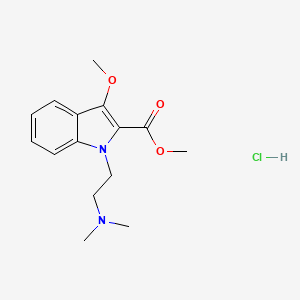
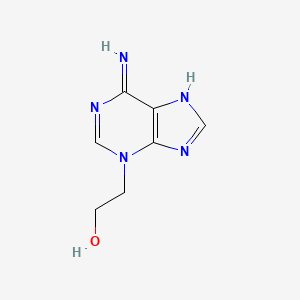


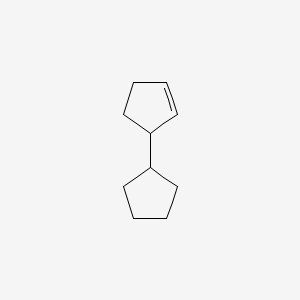
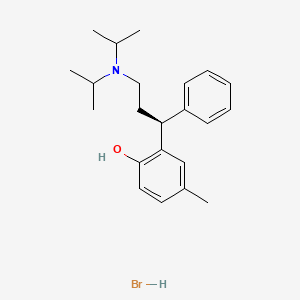
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)

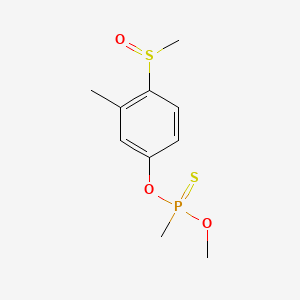
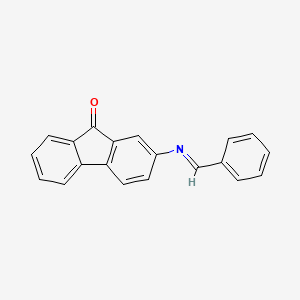
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
